![molecular formula C13H18N4O4 B2412347 N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide CAS No. 941894-74-2](/img/structure/B2412347.png)
N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(dimethylamino)propyl]-N’-(3-nitrophenyl)oxamide” is a chemical compound. It contains a dimethylamino group, a propyl group, a nitrophenyl group, and an oxamide group .
Molecular Structure Analysis
The molecular structure of “N-[3-(dimethylamino)propyl]-N’-(3-nitrophenyl)oxamide” would consist of a dimethylamino group (-N(CH3)2) attached to a propyl group (-CH2CH2CH2-), which is connected to an oxamide group (a carbonyl group (-C=O) attached to an amine (-NH2)). This entire group is then attached to a nitrophenyl group (a phenyl ring (-C6H5) with a nitro group (-NO2) attached) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(dimethylamino)propyl]-N’-(3-nitrophenyl)oxamide” would depend on its structure. For example, the presence of the dimethylamino group could make the compound basic, while the nitrophenyl group could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities and DNA/Protein Reactivities
- A study by Li et al. (2012) synthesized bimetallic complexes using N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide and investigated their cytotoxic activities and reactivities towards DNA and protein. This research highlights the compound's potential in medicinal chemistry, particularly in developing metal-based therapeutic agents (Li et al., 2012).
Polymer Interactions with DNA and Bacterial Cells
- Sobolčiak et al. (2013) developed a cationic polymer incorporating N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide. This polymer demonstrated the ability to condense DNA and switch its antibacterial activity, indicating applications in gene delivery and antimicrobial materials (Sobolčiak et al., 2013).
Structural Chemistry and Coordination Compounds
- Research by Liu et al. (2008) focused on the structural chemistry of compounds derived from N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide. They described a novel copper complex, showcasing the compound's role in forming intricate molecular structures (Liu et al., 2008).
Anodic Oxidation Studies
- Tabaković's study in 1995 investigated the anodic oxidation of enaminones derived from N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide, contributing to the understanding of the electrochemical properties of these compounds (Tabaković, 1995).
Complex Synthesis and DNA/Protein Reactivity
- Another study by Li et al. (2013) synthesized trinuclear complexes using N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide. These complexes exhibited cytotoxic effects against certain cancer cells and showed specific interactions with DNA and proteins (Li et al., 2013).
Potentiometric Studies in Chemistry
- Lloret et al. (1992) conducted potentiometric studies involving N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide, contributing to the understanding of its chemical behavior in various environments (Lloret et al., 1992).
Bioactivity of Enaminone Complexes
- Jeragh and Elassar (2015) synthesized enaminones using the compound and explored their bioactivity against various microorganisms, indicating potential antimicrobial applications (Jeragh & Elassar, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-16(2)8-4-7-14-12(18)13(19)15-10-5-3-6-11(9-10)17(20)21/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOZDRERFXGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)
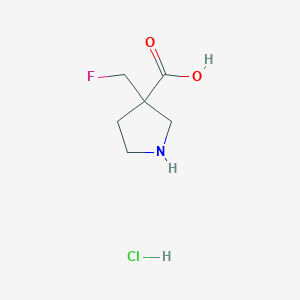
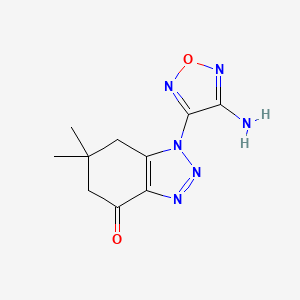
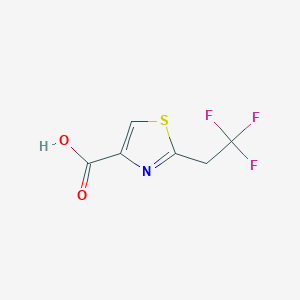
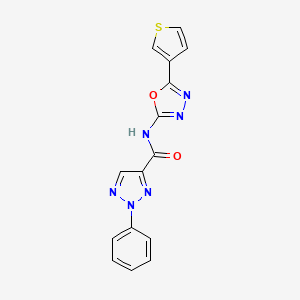
![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)
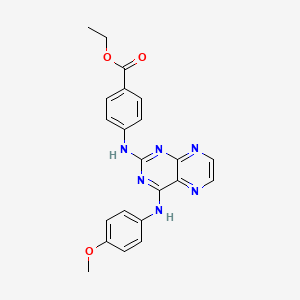
![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)
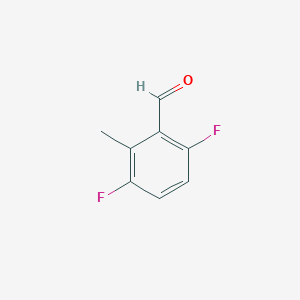
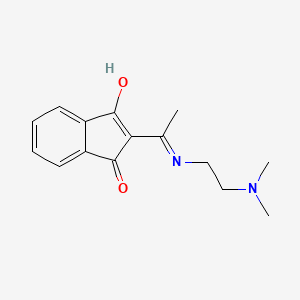
![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412282.png)
![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)